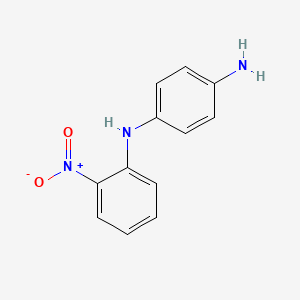

N~1~-(2-Nitrophenyl)benzene-1,4-diamine

Description

Overview of Nitrophenyl-Substituted Aryl Diamines in Contemporary Chemical Research

Nitrophenyl-substituted aryl diamines are a class of compounds recognized for their versatile roles in organic synthesis and materials science. They serve as crucial intermediates in the production of dyes, pharmaceuticals, and polymers. A notable application for related isomers like 2-nitro-p-phenylenediamine (B147321) is in the formulation of hair dyes, where they act as dye precursors. chemicalbook.com

The synthesis of these molecules has evolved significantly. Traditional methods often involve the partial reduction of dinitroaromatic compounds or, more commonly, nucleophilic aromatic substitution (SNA_r) reactions. This latter approach typically couples an aryl diamine with an activated nitro-substituted aryl halide, such as 1-fluoro-4-nitrobenzene. isuct.ru This method has been used to create a wide array of derivatives, including precursors for N-substituted benzimidazoles and organocatalysts.

More recently, contemporary chemical research has focused on developing more efficient and versatile synthetic routes. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines under milder conditions and with greater functional group tolerance than older methods. wikipedia.orgresearchgate.netlibretexts.orgyoutube.com Cutting-edge research has even demonstrated the direct amination of nitroarenes, using the nitroarene itself as the electrophilic partner in C-N coupling or through transition-metal-free, base-mediated C-H amination, which offers a highly regioselective and atom-economical route to 4-nitro-N-arylamines. researchgate.netresearchgate.net These advanced methodologies expand the synthetic toolkit available to chemists, enabling the creation of complex nitrophenyl-substituted aryl diamines for specialized applications.

Foundational Research on Benzene-1,4-diamine Derivatives

The study of N¹-(2-Nitrophenyl)benzene-1,4-diamine is deeply rooted in the foundational chemistry of its parent structure, benzene-1,4-diamine, also known as p-phenylenediamine (B122844) (PPD). PPD is a cornerstone of industrial chemistry, primarily serving as a key monomer in the production of high-performance polymers like aramids and as a vital component in the synthesis of azo dyes. wikipedia.org Its chemical utility stems from the reactivity of its two primary amine groups, which can undergo a wide range of transformations, including diazotization and coupling, acylation, and condensation reactions.

Derivatives of PPD have been extensively explored to modulate its chemical and physical properties. For instance, N,N'-substituted PPDs are widely used as antioxidants and antiozonants in the rubber industry. nih.gov The transformation of these compounds in the environment to form quinone derivatives has become a significant area of environmental research. nih.govnih.gov The electrochemical properties of PPD and its derivatives are also noteworthy, with applications as redox mediators and substrates in enzyme immunoassays. researchgate.net The rich chemistry of the PPD core provides a versatile platform for creating more complex molecules, such as N¹-(2-Nitrophenyl)benzene-1,4-diamine, where the addition of new functional groups imparts novel properties and opens up new avenues of research. ontosight.ai

Establishing the Academic and Synthetic Niche of N¹-(2-Nitrophenyl)benzene-1,4-diamine

N¹-(2-Nitrophenyl)benzene-1,4-diamine, also known by names such as 4-amino-2-nitrodiphenylamine or HC Red No. 1, occupies a specific and valuable niche in the landscape of chemical synthesis. cir-safety.orgchemblink.com Its unique trifunctional structure—featuring a nucleophilic primary amine, a less reactive secondary amine, and an electrophilic nitro-substituted ring—makes it a highly versatile intermediate.

The synthesis of this specific molecule can be achieved through the condensation of 4-fluoro-3-nitroaniline (B182485) with aniline (B41778), followed by hydrolysis, or by reacting 4-fluoro-3-nitroaniline directly with a large molar excess of aniline at elevated temperatures. cir-safety.orggoogle.com

The academic and synthetic value of this compound lies in the differential reactivity of its functional groups. The primary amine at the 4-position can be selectively targeted for reactions such as acylation or alkylation, while the nitro group can be reduced to form a third amine, yielding a triamine precursor for complex heterocyclic or coordination compounds. This controlled, stepwise functionalization is crucial for building complex molecular architectures. The compound has found a practical application as a component in hair dye formulations. cir-safety.org

Below is a summary of some of the key properties of N¹-(2-Nitrophenyl)benzene-1,4-diamine.

Note: Discrepancies in reported melting points may be due to different crystalline forms or measurement conditions.

The following table summarizes modern synthetic strategies that could be applied to the synthesis of nitrophenyl-substituted aryl diamines.

Key Research Questions and Objectives Pertaining to N¹-(2-Nitrophenyl)benzene-1,4-diamine

The unique structure of N¹-(2-Nitrophenyl)benzene-1,4-diamine prompts several key research questions and objectives that could drive future investigations:

Selective Functionalization: A primary objective would be to develop and optimize protocols for the selective functionalization of the primary amine group in the presence of the secondary amine and nitro group. This would enable its use as a versatile scaffold for constructing more complex molecules in a controlled, stepwise manner.

Synthesis of Novel Heterocycles: Can this compound serve as a precursor for novel, unsymmetrical benzimidazoles or other heterocyclic systems? Research could target the reduction of the nitro group followed by intramolecular or intermolecular condensation reactions to form new ring systems with potentially interesting biological or material properties.

Monomer for Advanced Polymers: An important research question is whether N¹-(2-Nitrophenyl)benzene-1,4-diamine can be used as a specialty monomer. The objective would be to synthesize novel polyamides, polyimides, or other polymers where the pendant N-(2-nitrophenyl) group imparts unique properties, such as altered solubility, thermal stability, or the ability for post-polymerization modification via reduction of the nitro group.

Optoelectronic and Sensor Applications: How does the intramolecular charge-transfer character, resulting from the linkage of an electron-donating diamine system to an electron-withdrawing nitroaromatic system, influence its photophysical properties? A key objective would be to investigate its potential in applications like organic light-emitting diodes (OLEDs) or as a "turn-on" fluorescent sensor, where the fluorescence might be modulated by the chemical reduction of the nitro group in response to a specific analyte.

Properties

CAS No. |

31067-22-8 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-N-(2-nitrophenyl)benzene-1,4-diamine |

InChI |

InChI=1S/C12H11N3O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H,13H2 |

InChI Key |

PABVMKMWZAGWIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Elucidation for N1 2 Nitrophenyl Benzene 1,4 Diamine

Historical and Contemporary Approaches to Aryl Diamine Synthesis

The construction of the C-N bond is fundamental to the synthesis of arylamines. organic-chemistry.org Methodologies for creating aryl diamines have evolved significantly, moving from harsh, classical conditions to milder, more efficient catalytic systems with broader functional group tolerance.

Classical Condensation Reactions and Their Adaptations

Classical condensation reactions represent some of the earliest methods for forming C-N bonds. The Claisen-Schmidt condensation, for instance, involves the reaction between an aldehyde or ketone and a carbonyl compound to form β-hydroxycarbonyl compounds, which can then be dehydrated. nih.gov While primarily used for C-C bond formation, adaptations of condensation principles have been applied to C-N bond formation. nih.govmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol, is a more direct classical route for arylamine synthesis. This method has been a cornerstone in the synthesis of diaryl amines, although it often requires high temperatures and stoichiometric amounts of copper. Modern adaptations have improved this reaction by using ligands to stabilize the copper catalyst, allowing for lower reaction temperatures and catalyst loadings.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a primary and highly effective strategy for synthesizing compounds like N1-(2-Nitrophenyl)benzene-1,4-diamine. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org The success of the SNAr mechanism is highly dependent on the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the leaving group. wikipedia.org These EWGs activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com

A common pathway for synthesizing the target compound involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with a suitable amine. The fluorine atom serves as an excellent leaving group in SNAr reactions. youtube.com For example, N-substituted nitroanilines can be prepared in high yields by reacting 1-fluoro-2-nitrobenzene with the appropriate amine in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). mdpi.com A specific synthesis of a related compound, N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline, was achieved with a 98% yield by stirring the reactants at room temperature for 72 hours. mdpi.com Similarly, reacting 4-fluoro-3-nitroaniline (B182485) with various amines, such as morpholine or pyrrolidine, in solvents like water or ethanol-water mixtures, has been shown to produce the corresponding substituted 2-nitro-p-phenylenediamines. google.com

The general mechanism proceeds via an addition-elimination pathway:

Addition: The nucleophile (an amine) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. youtube.com The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. youtube.com

Elimination: The leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored, yielding the final product. youtube.comyoutube.com

Reductive Amination Pathways for Aryl Nitro Compounds

Reductive amination offers a one-pot method for synthesizing secondary amines from nitro compounds and carbonyl compounds. bohrium.comnih.gov This pathway is attractive from a green chemistry perspective as it combines the reduction of a nitro group to a primary amine and its subsequent amination into a single process, using readily available nitroarenes as feedstocks. nih.gov

The process typically involves two key steps within the same pot:

Nitro Group Reduction: The nitroarene is first reduced to the corresponding aniline (B41778). This can be achieved using various reducing agents or, more commonly, through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. nih.govorganic-chemistry.org

Reductive Amination: The in situ generated amine then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is subsequently reduced to the final secondary amine. researchgate.net

While this method is powerful, selectivity can be a challenge. The reduction of the nitro group proceeds through several reactive intermediates (like nitroso and hydroxylamine species) which can lead to side products. nih.gov Furthermore, over-alkylation can occur, leading to the formation of tertiary amines. nih.gov The choice of catalyst and reaction conditions is therefore critical to achieving high selectivity for the desired secondary amine. nih.govresearchgate.net For aryl nitro compounds, noble metal catalysts such as palladium and platinum are often effective under mild conditions of temperature and hydrogen pressure. nih.gov

Optimization of Reaction Conditions and Reagents for N1-(2-Nitrophenyl)benzene-1,4-diamine Formation

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of N1-(2-Nitrophenyl)benzene-1,4-diamine. Key parameters that are frequently adjusted include the choice of solvent, the use of catalysts, reaction temperature, and pressure.

Solvent Effects and Catalytic Enhancements

The choice of solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity. For instance, the synthesis of N-substituted nitroanilines via SNAr has been successfully carried out in anhydrous DMF. mdpi.com In other cases, ethanol (B145695) or aqueous ethanol mixtures have been employed. google.commdpi.com The effect of different solvents on the related condensation of benzene-1,2-diamine has been studied, highlighting the importance of the reaction medium. researchgate.net

Catalysts are essential for many modern C-N bond-forming reactions. While SNAr reactions on highly activated substrates may proceed without a catalyst, copper and palladium catalysts are instrumental in Ullmann-type and Buchwald-Hartwig aminations, respectively. organic-chemistry.org These catalysts allow the use of a broader range of substrates, including less reactive aryl chlorides, and enable reactions to proceed under milder conditions. organic-chemistry.org For example, copper-catalyzed amination of aryl bromides can be promoted by N1,N2-diarylbenzene-1,2-diamine ligands. organic-chemistry.org The development of efficient catalyst systems, often involving a specific ligand-metal combination, is a key area of research for improving the synthesis of aryl diamines. researchgate.net

The table below summarizes findings from various synthetic procedures for related compounds, illustrating the impact of different reagents and solvents.

| Reactants | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| (3,5-bis(trifluoromethyl)phenyl)methanamine + 1-fluoro-2-nitrobenzene | K₂CO₃ | Anhydrous DMF | 25 °C, 72 h | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% | mdpi.com |

| (1R,2R)-cyclohexane-1,2-diamine + 1-fluoro-2-nitrobenzene | K₂CO₃ | Anhydrous Ethanol | Reflux, 24 h | (1R,2R)-N¹-(2-nitrophenyl)cyclohexane-1,2-diamine | 45-72% | mdpi.comresearchgate.net |

| 4-fluoro-3-nitroaniline + Morpholine | - | Water | Reflux, 8 h | 4-(4-Amino-2-nitrophenyl)morpholine | 91% | google.com |

| 4-fluoro-3-nitroaniline + Methylamine (40% aq.) | - | Aqueous | 70-80 °C | N¹-methyl-2-nitrobenzene-1,4-diamine | 89% | google.com |

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter that directly affects reaction kinetics. For many SNAr and condensation reactions, elevated temperatures (reflux) are necessary to achieve a reasonable reaction rate. google.commdpi.com For example, the reaction between (1R,2R)-cyclohexane-1,2-diamine and 1-fluoro-2-nitrobenzene is conducted at reflux in ethanol for 24 hours. mdpi.com However, some SNAr reactions on highly activated substrates can proceed efficiently at room temperature. mdpi.com

Pressure is a significant factor primarily in catalytic hydrogenation reactions, such as those used in reductive amination pathways. These reactions are often performed under a positive pressure of hydrogen gas. Reductive alkylation of nitro compounds using noble metal catalysts can be performed under relatively mild conditions, with hydrogen pressures typically ranging from 1 to 25 bar. nih.gov Higher pressures, up to 5 MPa (approximately 50 bar), have also been reported in some systems to ensure complete conversion. researchgate.net The optimization of both temperature and pressure is essential to balance reaction speed with selectivity and to minimize the degradation of reactants and products.

Stoichiometric Considerations and Yield Optimization

The efficiency of the synthesis of N1-(2-Nitrophenyl)benzene-1,4-diamine is critically dependent on the precise control of stoichiometry and the optimization of reaction conditions to maximize the product yield. The primary synthetic route, nucleophilic aromatic substitution (SNAr), involves the reaction of a 1-halo-2-nitrobenzene with p-phenylenediamine (B122844).

In a typical SNAr reaction, a slight excess of the amine component, p-phenylenediamine, is often employed to ensure the complete consumption of the more expensive halogenated nitroaromatic starting material. The molar ratio of reactants significantly influences the reaction rate and the formation of potential side products. A common stoichiometric approach would involve a ratio of approximately 1:1.1 to 1:1.5 of the 1-halo-2-nitrobenzene to p-phenylenediamine. The presence of a base, such as potassium carbonate or sodium carbonate, is crucial to neutralize the hydrogen halide formed during the reaction, typically used in a slight excess relative to the limiting reagent.

Optimization of the reaction yield is a multifactorial process. Key parameters that are manipulated include temperature, reaction time, and the choice of solvent and base. The reaction is generally heated to accelerate the rate of substitution, with typical temperatures ranging from 80°C to 150°C, depending on the solvent's boiling point and the reactivity of the substrates. Reaction times can vary from a few hours to over 24 hours, and progress is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The table below illustrates hypothetical optimization studies for the synthesis of N1-(2-Nitrophenyl)benzene-1,4-diamine via the SNAr reaction of 1-fluoro-2-nitrobenzene with p-phenylenediamine.

Table 1: Hypothetical Data for Yield Optimization

| Entry | Molar Ratio (1-fluoro-2-nitrobenzene:p-phenylenediamine:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 : 1.1 : 1.2 | DMF | 100 | 12 | 75 |

| 2 | 1 : 1.2 : 1.5 | DMSO | 120 | 8 | 82 |

| 3 | 1 : 1.1 : 1.2 | NMP | 150 | 6 | 88 |

| 4 | 1 : 1.5 : 2.0 | DMF | 100 | 24 | 78 |

| 5 | 1 : 1.2 : 1.5 | DMSO | 100 | 12 | 80 |

An alternative synthetic approach, the Buchwald-Hartwig amination, offers a palladium-catalyzed cross-coupling of a 2-halonitrobenzene with p-phenylenediamine. This method can be advantageous for less reactive aryl halides (e.g., chlorides and bromides). The stoichiometry in this case involves the precise control of the aryl halide, amine, a palladium catalyst (typically 0.5-5 mol%), a phosphine ligand, and a base. Yield optimization would focus on screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., BINAP, XPhos), bases (e.g., NaOtBu, Cs₂CO₃), and solvents (e.g., toluene, dioxane).

Green Chemistry Principles in the Synthesis of N1-(2-Nitrophenyl)benzene-1,4-diamine

The application of green chemistry principles to the synthesis of N1-(2-Nitrophenyl)benzene-1,4-diamine is focused on developing more environmentally benign and sustainable processes.

A key aspect of greening the synthesis of N1-(2-Nitrophenyl)benzene-1,4-diamine is the replacement of conventional volatile organic solvents with more sustainable alternatives. Traditional solvents for SNAr reactions, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are effective but pose environmental and health concerns. Research into greener solvents has identified several potential replacements.

Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. While the starting materials for this synthesis have low water solubility, the reaction can potentially be carried out in water under elevated temperatures, sometimes with the aid of a phase-transfer catalyst. Polyethylene glycol (PEG), particularly PEG-400, is another promising green solvent. It is biodegradable, non-toxic, and has a high boiling point, allowing for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus. Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, has also emerged as a viable alternative to polar aprotic solvents in SNAr reactions.

The table below presents a comparative overview of potential green solvents for the synthesis.

Table 2: Comparison of Green Solvents for Synthesis

| Solvent | Source | Key Advantages | Potential Challenges |

|---|---|---|---|

| Water | Abundant | Non-toxic, non-flammable, low cost | Poor solubility of reactants |

| PEG-400 | Petrochemical/Bio-based | Biodegradable, non-toxic, high boiling point | Viscosity can complicate work-up |

| Cyrene™ | Bio-based (Cellulose) | Biodegradable, high boiling point | Potential for base-catalyzed self-condensation |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. For the synthesis of N1-(2-Nitrophenyl)benzene-1,4-diamine via the SNAr reaction of 1-fluoro-2-nitrobenzene with p-phenylenediamine, the theoretical atom economy can be calculated as follows:

Reaction: C₆H₄FNO₂ + C₆H₈N₂ → C₁₂H₁₁N₃O₂ + HF

Molecular weight of C₁₂H₁₁N₃O₂ = 229.24 g/mol

Molecular weight of C₆H₄FNO₂ = 141.10 g/mol

Molecular weight of C₆H₈N₂ = 108.14 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (229.24 / (141.10 + 108.14)) x 100 ≈ 91.9%

This high theoretical atom economy indicates that the SNAr route is inherently efficient in terms of incorporating reactant atoms into the final product. The primary byproduct is hydrogen fluoride (B91410) (HF), which is neutralized by the base.

Waste minimization strategies focus on the reduction and recycling of materials. The use of catalytic methods, such as the Buchwald-Hartwig amination, inherently reduces waste as the catalyst is used in small quantities and can, in principle, be recovered and reused. In the context of the SNAr reaction, the selection of a recyclable solvent and the recovery and reuse of any excess reactants would be key strategies to minimize waste. The inorganic salt formed from the neutralization of the hydrogen halide byproduct is the main waste stream that requires appropriate disposal.

Reaction Mechanisms, Kinetics, and Reactivity Studies of N1 2 Nitrophenyl Benzene 1,4 Diamine

Mechanistic Investigations of Amine-Nitroaryl Coupling Reactions

The synthesis of N1-(2-Nitrophenyl)benzene-1,4-diamine typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this mechanistic pathway, the electron-deficient nitroaryl component, such as 1-fluoro-2-nitrobenzene (B31998), is attacked by the nucleophilic amine group of p-phenylenediamine (B122844). The reaction proceeds through the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels a leaving group (e.g., a fluoride (B91410) ion) to yield the final product. mdpi.comresearchgate.net

The general steps for the SNAr mechanism are as follows:

Nucleophilic Attack: The primary amino group of benzene-1,4-diamine acts as a nucleophile, attacking the carbon atom bearing the leaving group on the 2-nitrophenyl ring. This step is facilitated by the strong electron-withdrawing nature of the nitro group, which reduces the electron density on the aromatic ring, making it susceptible to nucleophilic attack.

Formation of a Meisenheimer Complex: The addition of the amine to the nitroaryl ring results in the formation of a negatively charged intermediate, where the charge is delocalized over the aromatic system and the nitro group.

Departure of the Leaving Group: The aromaticity of the nitroaryl ring is restored by the elimination of the leaving group, leading to the formation of the C-N bond and the final product, N1-(2-Nitrophenyl)benzene-1,4-diamine.

Alternative synthetic strategies may involve transition-metal-catalyzed cross-coupling reactions, which have become increasingly important for C-N bond formation. However, for substrates like 1-fluoro-2-nitrobenzene, the SNAr pathway is often efficient and does not require a metal catalyst. mdpi.com

Electron-Withdrawing Effects of the Nitrophenyl Moiety on Reactivity

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached phenyl ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the pi electrons of the aromatic ring, further decreasing the electron density, particularly at the ortho and para positions relative to the nitro group.

This electron-withdrawing character has several consequences for the reactivity of the N1-(2-Nitrophenyl)benzene-1,4-diamine molecule:

| Feature Affected | Consequence of Electron-Withdrawing Nitro Group |

| Basicity of the Amine Groups | The electron-withdrawing nature of the nitrophenyl group decreases the electron density on the adjacent secondary amine's nitrogen atom, making its lone pair less available for protonation. Consequently, this amine is less basic compared to the primary amine on the other ring. |

| Nucleophilicity | The reduced electron density on the secondary amine nitrogen also lowers its nucleophilicity, affecting its ability to participate in further reactions. |

| Reactivity of the Nitrophenyl Ring | The nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group. |

Redox Behavior of the Nitro Group and its Chemical Transformations

The presence of both a nitro group and amino groups imparts a rich redox chemistry to N1-(2-Nitrophenyl)benzene-1,4-diamine.

The nitro group of N1-(2-Nitrophenyl)benzene-1,4-diamine can be readily reduced to a primary amino group, yielding N1-(2-aminophenyl)benzene-1,4-diamine. This transformation is a cornerstone of synthetic organic chemistry for the preparation of aromatic amines. Several methods are available for this reduction:

Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric pressure. chemicalbook.com

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl2) in ethanol is also an effective reagent for this transformation. mdpi.com

The general reaction for the reduction is: C12H11N3O2 + 6[H] → C12H13N3 + 2H2O

The oxidative stability of N1-(2-Nitrophenyl)benzene-1,4-diamine is influenced by the easily oxidizable p-phenylenediamine core. P-phenylenediamine and its derivatives are known to be susceptible to oxidation, which can be initiated by air, light, or chemical oxidants. nih.govresearchgate.net The oxidation of the p-phenylenediamine moiety can lead to the formation of colored products, including quinone-diimines and polymeric materials. researchgate.net The presence of the nitro group, being an electron-withdrawing group, may offer some stabilization against oxidation compared to unsubstituted p-phenylenediamine.

The thermal degradation of related aromatic compounds containing nitro groups and amino groups can be complex. For instance, the thermal degradation of azobenzene (B91143) dyes, which also contain N-phenyl linkages, is influenced by electron-withdrawing and electron-donating groups. Electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond. tsu.edu In the case of N1-(2-Nitrophenyl)benzene-1,4-diamine, thermal stress could potentially lead to the cleavage of the C-N bonds and decomposition of the nitro group.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene-1,4-diamine Core

The benzene-1,4-diamine core of the molecule has two aromatic rings with different substitution patterns, leading to distinct reactivities in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The reactivity of the two aromatic rings towards electrophiles is significantly different.

The p-phenylenediamine ring: This ring is activated towards electrophilic attack due to the presence of two electron-donating amino groups (a primary -NH2 and a secondary -NHR). These groups are ortho, para-directing. The primary amino group is a stronger activating group than the N-(2-nitrophenyl)amino group. Therefore, electrophilic substitution is expected to occur predominantly on this ring, at the positions ortho to the amino groups.

The 2-nitrophenyl ring: This ring is strongly deactivated by the electron-withdrawing nitro group, making it much less reactive towards electrophiles.

Nucleophilic Aromatic Substitution:

Conversely, the 2-nitrophenyl ring is activated for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. Nucleophiles will preferentially attack this ring at positions ortho and para to the nitro group that bear a suitable leaving group. The p-phenylenediamine ring, being electron-rich, is not susceptible to nucleophilic attack unless it has a good leaving group and is activated by other means.

Kinetic Studies of N1-(2-Nitrophenyl)benzene-1,4-diamine Transformations

Specific kinetic studies on the transformations of N1-(2-Nitrophenyl)benzene-1,4-diamine are not extensively reported in the literature. However, the rates of reactions involving this molecule can be inferred from general principles and studies on similar compounds.

Amine-Nitroaryl Coupling: The kinetics of SNAr reactions are dependent on the nature of the leaving group, the solvent, and the nucleophilicity of the amine. The rate-determining step is typically the formation of the Meisenheimer complex.

Nitro Group Reduction: The kinetics of nitro group reduction can vary widely depending on the chosen method. Catalytic hydrogenations are often fast, while reductions with metal-acid systems can have more complex kinetics influenced by factors such as the surface area of the metal and the concentration of the acid.

Oxidative Degradation: The kinetics of oxidation of p-phenylenediamine derivatives often follow complex pathways, including auto-catalytic steps. The rate of degradation would be expected to be influenced by the concentration of oxidants, temperature, and pH.

Further experimental work is required to establish detailed kinetic profiles for the various transformations of N1-(2-Nitrophenyl)benzene-1,4-diamine.

Determination of Reaction Rates and Activation Energies

Detailed experimental data on the specific reaction rates and activation energies for N1-(2-Nitrophenyl)benzene-1,4-diamine are not extensively available in publicly accessible literature. However, the reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group and the electron-donating amino groups attached to the aromatic rings.

The kinetics of reactions involving N1-(2-Nitrophenyl)benzene-1,4-diamine, such as nucleophilic substitution or cyclization, can be qualitatively understood by considering the electronic effects of its functional groups. The nitro group, being a strong deactivating group, significantly influences the electron density of the phenyl ring it is attached to, making the attached amino group a weaker nucleophile. Conversely, the amino groups on the other phenyl ring enhance its nucleophilicity.

Quantitative determination of reaction rates for this compound would typically involve monitoring the concentration of reactants or products over time using spectroscopic methods like UV-Vis or NMR spectroscopy. The activation energy could then be determined by measuring the reaction rate constants at different temperatures and applying the Arrhenius equation.

Table 1: Qualitative Impact of Functional Groups on the Reactivity of N1-(2-Nitrophenyl)benzene-1,4-diamine

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO₂) | Ortho to the secondary amine | Strong electron-withdrawing | Decreases nucleophilicity of the secondary amine; Activates the ring for nucleophilic aromatic substitution. |

| Primary Amine (-NH₂) | Para to the secondary amine | Strong electron-donating | Increases nucleophilicity of the phenylenediamine ring. |

| Secondary Amine (-NH-) | Bridge between the two rings | Electron-donating | Influences the overall electron density and conformation of the molecule. |

Influence of Substituents on Reaction Kinetics

The kinetics of reactions involving N1-(2-Nitrophenyl)benzene-1,4-diamine can be significantly modulated by the introduction of additional substituents on either aromatic ring. While specific kinetic data for substituted derivatives of this compound are scarce, general principles of physical organic chemistry allow for predictions of these effects.

Electron-donating groups (EDGs) on the nitrophenyl ring would be expected to increase the electron density on the ring, potentially accelerating reactions where the ring acts as a nucleophile and decelerating reactions where it acts as an electrophile. Conversely, electron-withdrawing groups (EWGs) would have the opposite effect. On the phenylenediamine ring, EDGs would enhance its nucleophilicity, leading to faster rates in reactions such as acylation or alkylation.

For instance, studies on related compounds like nitrobenzyl carbamates have shown that electron-donating substituents can accelerate fragmentation reactions by stabilizing developing positive charges in the transition state. A similar principle would apply to reactions of N1-(2-Nitrophenyl)benzene-1,4-diamine where a positive charge is built up during the reaction.

Table 2: Predicted Influence of Substituents on the Reaction Kinetics of N1-(2-Nitrophenyl)benzene-1,4-diamine

| Substituent Type | Position on Nitrophenyl Ring | Predicted Effect on Nucleophilic Attack by the Diamine |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Para to the nitro group | Decrease in reaction rate |

| Electron-Withdrawing (e.g., -Cl, -CN) | Para to the nitro group | Increase in reaction rate |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Position on Phenylenediamine Ring | Increase in reaction rate |

| Electron-Withdrawing (e.g., -Cl, -CN) | Position on Phenylenediamine Ring | Decrease in reaction rate |

Formation of Complex Organic Architectures Involving N1-(2-Nitrophenyl)benzene-1,4-diamine as an Intermediate

N1-(2-Nitrophenyl)benzene-1,4-diamine is a valuable intermediate in the synthesis of a variety of complex organic architectures, particularly heterocyclic compounds. Its structure, featuring two strategically placed amino groups and a nitro group, allows for a range of cyclization reactions to form fused ring systems.

A key transformation of this intermediate is the reduction of the nitro group to an amino group, which then enables intramolecular cyclization reactions to form phenazine-type structures. Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological and electronic properties. The synthesis of substituted phenazines often proceeds through the condensation of a substituted o-phenylenediamine (B120857) with a catechol or a quinone. In this context, the reduced form of N1-(2-Nitrophenyl)benzene-1,4-diamine can be seen as a precursor to a substituted o-phenylenediamine, ready to undergo cyclization.

Furthermore, the amino groups of N1-(2-Nitrophenyl)benzene-1,4-diamine can be derivatized to introduce other functionalities, which can then participate in the construction of more elaborate molecular frameworks. For example, acylation of the amino groups followed by reduction and cyclization can lead to the formation of benzimidazole (B57391) derivatives.

Table 3: Examples of Complex Organic Architectures Potentially Synthesized from N1-(2-Nitrophenyl)benzene-1,4-diamine

| Class of Compound | Synthetic Strategy | Potential Application |

| Phenazines | Reduction of the nitro group followed by intramolecular cyclization. | Dyes, organic electronics, antibiotics. |

| Benzimidazoles | Derivatization of the amino groups followed by reduction and cyclization. | Pharmaceuticals, fungicides, polymer chemistry. |

| Quinoxalines | Reaction of the reduced intermediate with a 1,2-dicarbonyl compound. | Pharmaceuticals, dyes, organic light-emitting diodes (OLEDs). |

In-depth Analysis of N1-(2-Nitrophenyl)benzene-1,4-diamine Hindered by Lack of Specific Research Data

A comprehensive review of scientific literature reveals a significant scarcity of specific experimental data for the chemical compound N1-(2-Nitrophenyl)benzene-1,4-diamine. While information on related nitroaniline and phenylenediamine derivatives is available, detailed analytical studies focusing solely on this particular molecule, as required for a thorough scientific article, are not readily found in the public domain. Consequently, a detailed exposition on its advanced spectroscopic and structural elucidation, as well as its chromatographic separation, cannot be constructed at this time.

The investigation into the analytical characterization of N1-(2-Nitrophenyl)benzene-1,4-diamine encountered the following limitations:

High-Resolution Mass Spectrometry (HRMS): While the theoretical exact mass of N1-(2-Nitrophenyl)benzene-1,4-diamine can be calculated from its molecular formula (C12H11N3O2) to be 229.08513 Da, a primary research article detailing its experimental determination via HRMS could not be located. Such a study would be crucial for confirming the elemental composition and providing unequivocal identification of the compound.

X-ray Crystallography: A crystallographic study of N1-(2-Nitrophenyl)benzene-1,4-diamine, which would provide definitive information on its three-dimensional molecular structure, including bond lengths, bond angles, and dihedral angles, has not been published. Furthermore, without a crystal structure, a detailed analysis of its intermolecular interactions and crystal packing is impossible. While studies on analogous compounds exist, this information cannot be extrapolated to accurately describe the specific structural features of the target molecule.

High-Performance Liquid Chromatography (HPLC): The development and validation of a specific HPLC method for the separation and purity verification of N1-(2-Nitrophenyl)benzene-1,4-diamine has not been reported in the available literature. A dedicated methods paper would be necessary to describe the optimal stationary phase, mobile phase composition, flow rate, and detection wavelength for the analysis of this compound.

Due to the absence of this fundamental experimental data, it is not possible to provide a scientifically rigorous and detailed article on the advanced analytical characterization of N1-(2-Nitrophenyl)benzene-1,4-diamine at this time. Further research and publication of these key analytical studies are required to enable a comprehensive understanding of this specific chemical compound.

Advanced Spectroscopic and Structural Elucidation Techniques for N1 2 Nitrophenyl Benzene 1,4 Diamine

Chromatographic Techniques for Separation and Purity Verification

Column Chromatography and Thin-Layer Chromatography (TLC) for Purification

The purification of N¹-(2-Nitrophenyl)benzene-1,4-diamine from reaction mixtures is typically achieved using chromatographic methods, primarily column chromatography and thin-layer chromatography (TLC). These techniques separate the target compound from starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.

Column Chromatography:

For compounds with similar polarity profiles, such as substituted diamines, silica (B1680970) gel 60 is a commonly employed stationary phase. The choice of mobile phase is critical for achieving effective separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often utilized. For a related compound, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, purification was successfully achieved using a mixture of ethyl acetate (B1210297) (EtOAc) and petroleum ether in a 1:2 ratio on silica gel 60. mdpi.com This suggests that a similar solvent system could be a good starting point for the purification of N¹-(2-Nitrophenyl)benzene-1,4-diamine.

Thin-Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica gel), and the plate is developed in a sealed chamber containing the mobile phase. The separation is visualized under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system. While a specific Rf value for N¹-(2-Nitrophenyl)benzene-1,4-diamine is not documented, it would be determined experimentally to optimize the purification process.

Table 1: Chromatographic Conditions for Purification of a Related Diamine

| Parameter | Description |

| Technique | Column Chromatography |

| Stationary Phase | Silica Gel 60 |

| Mobile Phase | Ethyl Acetate / Petroleum Ether (1:2) |

| Analyte | N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine mdpi.com |

Theoretical and Computational Chemistry Investigations of N1 2 Nitrophenyl Benzene 1,4 Diamine

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide deep insights into the distribution of electrons within N1-(2-Nitrophenyl)benzene-1,4-diamine, which in turn governs its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For N1-(2-Nitrophenyl)benzene-1,4-diamine, the presence of both electron-donating (diamine) and electron-withdrawing (nitrophenyl) groups is expected to significantly influence the energies of the frontier orbitals and the magnitude of the gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for N1-(2-Nitrophenyl)benzene-1,4-diamine (Illustrative Values)

| Parameter | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -2.20 |

| HOMO-LUMO Gap (ΔE) | 3.60 |

Note: These are illustrative values and would need to be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

Negative Regions (Red/Yellow): These areas indicate an excess of electron density and are susceptible to electrophilic attack. In N1-(2-Nitrophenyl)benzene-1,4-diamine, these regions would likely be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the diamine moiety.

Positive Regions (Blue): These areas represent a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atoms of the amine groups and the aromatic rings are expected to exhibit positive electrostatic potential.

Neutral Regions (Green): These areas indicate a relatively neutral electrostatic potential.

The MEP map for this molecule would reveal a complex interplay of electron-rich and electron-poor zones, highlighting the molecule's polar nature and its potential for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). NBO analysis can quantify intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects.

For N1-(2-Nitrophenyl)benzene-1,4-diamine, NBO analysis would provide valuable information on:

The hybridization of atomic orbitals in forming chemical bonds.

The delocalization of electron density from lone pairs or bonding orbitals to antibonding orbitals, which contributes to the molecule's stability.

The magnitude of charge transfer between the nitrophenyl and benzene-1,4-diamine moieties.

The nature of intramolecular hydrogen bonding, if present.

Conformational Analysis and Energy Landscapes of N1-(2-Nitrophenyl)benzene-1,4-diamine

The three-dimensional structure of a molecule is critical to its function and reactivity. N1-(2-Nitrophenyl)benzene-1,4-diamine possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers.

Computational methods can be used to construct a potential energy surface (PES) or energy landscape, which maps the energy of the molecule as a function of its geometric parameters (e.g., dihedral angles). The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. The relative energies of the different conformers determine their population at a given temperature. The steric hindrance between the nitro group and the adjacent phenyl ring, as well as potential intramolecular hydrogen bonding, would be key factors influencing the conformational preferences of this molecule.

Simulation of Reaction Pathways and Transition States

Computational chemistry can be employed to model chemical reactions, providing detailed information about the reaction mechanism, including the structures of transition states and the associated energy barriers. For N1-(2-Nitrophenyl)benzene-1,4-diamine, one could simulate various potential reactions, such as electrophilic or nucleophilic substitution on the aromatic rings, or reactions involving the amine or nitro groups.

By locating the transition state for a given reaction, the activation energy can be calculated, which is a crucial factor in determining the reaction rate. This allows for a theoretical prediction of the most favorable reaction pathways and the conditions under which they might occur. For instance, the simulation of its synthesis or degradation pathways could provide valuable insights for optimizing experimental conditions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated vibrational spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the molecule. This information is highly useful for assigning the signals in experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible region. This allows for the theoretical prediction of the absorption spectrum and can help in understanding the electronic structure and color of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data for N1-(2-Nitrophenyl)benzene-1,4-diamine (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | N-H Stretching Frequency | ~3400-3500 cm⁻¹ |

| NO₂ Asymmetric Stretch | ~1520-1560 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Aromatic Carbon Chemical Shifts | ~110-150 ppm |

| UV-Visible Spectroscopy | λ_max (in solution) | ~380 nm |

Note: These are illustrative values and would need to be confirmed by specific calculations.

Quantum Chemical Parameters for Reactivity Prediction

Detailed research findings from computational studies on analogous aromatic amines and nitrobenzene (B124822) derivatives provide a framework for understanding the reactivity of N1-(2-Nitrophenyl)benzene-1,4-diamine. The primary parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. A small HOMO-LUMO energy gap (ΔE) indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A lower hardness value corresponds to higher reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment (ω = χ² / 2η).

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and compute these parameters. nih.govresearchgate.net The analysis of the molecular electrostatic potential (MEP) map further complements this by visualizing the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For N1-(2-Nitrophenyl)benzene-1,4-diamine, the amino groups would be expected to be electron-rich sites, while the nitro group would create an electron-deficient region.

The table below presents a hypothetical set of quantum chemical parameters for N1-(2-Nitrophenyl)benzene-1,4-diamine, based on values typically observed for structurally similar aromatic compounds investigated with DFT.

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 3.5 to 4.5 | Chemical reactivity and stability |

| Ionization Potential | I | 5.5 to 6.5 | Energy to remove an electron |

| Electron Affinity | A | 1.5 to 2.5 | Energy released upon electron gain |

| Electronegativity | χ | 3.5 to 4.5 | Electron-attracting tendency |

| Chemical Hardness | η | 1.75 to 2.25 | Resistance to charge transfer |

| Chemical Softness | S | 0.22 to 0.29 | Polarizability |

| Electrophilicity Index | ω | 2.7 to 4.1 | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The process of an MD simulation involves defining a force field (like OPLS, AMBER, or CHARMM) that describes the potential energy of the system based on the positions of its atoms. Newton's equations of motion are then solved iteratively for each atom, allowing the system to evolve over a specific period, typically from nanoseconds to microseconds. From the resulting trajectory, various thermodynamic and dynamic properties can be calculated. nih.gov

For N1-(2-Nitrophenyl)benzene-1,4-diamine, MD simulations could investigate several key aspects:

Conformational Analysis: The molecule has rotational freedom around the C-N bonds linking the phenyl rings. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Solvation Structure: By simulating the compound in a solvent such as water or an organic solvent, the simulations can reveal how solvent molecules arrange themselves around the solute. This includes identifying specific interactions like hydrogen bonds between the amino groups and solvent molecules, or interactions with the nitro group. The solvation mechanism plays a critical role in the molecule's solubility and reaction kinetics. nih.gov

Dynamic Properties: Properties such as the self-diffusion coefficient and rotational correlation times can be calculated from the simulation trajectory. These parameters provide insight into how the molecule moves and tumbles within a solution, which is important for understanding its transport properties. nih.gov

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as π–π stacking between the aromatic rings, which can influence the material properties of the compound in the solid state.

Research on structurally similar molecules, like nitrobenzene and other substituted diamines, has demonstrated the utility of MD simulations. For instance, studies on nitrobenzene have successfully used OPLS all-atom potentials to calculate thermodynamic properties (density, enthalpy of vaporization) and dynamic properties (viscosity, self-diffusion coefficients) that are in good agreement with experimental data. nih.gov Such simulations reveal details about the local structure and orientation of molecules in the liquid phase. nih.gov Applying this methodology to N1-(2-Nitrophenyl)benzene-1,4-diamine would provide a comprehensive understanding of its dynamic behavior in different environments.

The table below summarizes the key dynamic and structural properties that can be investigated for N1-(2-Nitrophenyl)benzene-1,4-diamine using MD simulations.

| Property Investigated | Information Obtained | Relevance |

|---|---|---|

| Conformational Dynamics | Preferred dihedral angles, rotational energy barriers, stable conformers | Understanding molecular shape and its influence on reactivity |

| Solvation Shell Structure | Radial distribution functions, coordination numbers, hydrogen bond analysis | Reveals solute-solvent interactions and solubility |

| Translational and Rotational Motion | Self-diffusion coefficient, rotational correlation time | Characterizes molecular mobility in a medium |

| Intermolecular Interactions | Analysis of π–π stacking, hydrogen bonding networks between solute molecules | Predicting aggregation and solid-state packing |

Advanced Materials Science and Engineering Applications of N1 2 Nitrophenyl Benzene 1,4 Diamine

Role as a Monomer and Precursor in Polymer Synthesis

The presence of reactive amine groups in N1-(2-Nitrophenyl)benzene-1,4-diamine allows it to serve as a valuable monomer in polymerization reactions. This capability has been extensively utilized in the creation of high-performance polymers with desirable thermal and mechanical properties.

Formation of Polyimides and Polyamides

Polyimides and polyamides are classes of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. N1-(2-Nitrophenyl)benzene-1,4-diamine can be employed as a diamine monomer in the synthesis of these polymers. The general synthetic route involves a polycondensation reaction with dianhydrides or diacid chlorides.

The synthesis of polyimides typically follows a two-step process. ntu.edu.tw First, the diamine reacts with a tetracarboxylic dianhydride to form a poly(amic acid) precursor. This precursor is then converted into the final polyimide through a process of chemical or thermal imidization. mdpi.com Several studies have successfully synthesized novel polyimides using diamines with various pendant groups, demonstrating the versatility of this synthetic approach. researchgate.net These polymers often exhibit high glass transition temperatures and excellent thermal stability, with decomposition temperatures frequently exceeding 400°C. core.ac.uk

Similarly, aromatic polyamides can be synthesized through the low-temperature interfacial polycondensation of diamine monomers with aromatic diacid chlorides like isophthaloyl chloride and terephthaloyl chloride. mdpi.com The resulting polyamides often possess amorphous structures, high glass-transition temperatures, and good thermal stability. mdpi.com

Table 1: Properties of Polymers Synthesized Using Diamine Monomers

| Polymer Type | Synthesis Method | Key Properties |

|---|---|---|

| Polyimides | Two-step polycondensation | High thermal stability (>400°C), high glass transition temperatures. researchgate.netcore.ac.uk |

Development of Conjugated Polymers and Conducting Polymers

The aromatic nature of N1-(2-Nitrophenyl)benzene-1,4-diamine also makes it a suitable precursor for the development of conjugated and conducting polymers. These materials are characterized by their extended π-electron systems, which impart unique electronic and optical properties.

Conjugated polymers are of significant interest for applications in biomedical fields due to their excellent photoelectric properties and biocompatibility. mdpi.com Donor-acceptor (D-A) type conjugated polymers, in particular, have been widely developed for use in electronic devices. researchgate.net The synthesis of such polymers often involves the strategic combination of electron-donating and electron-accepting monomer units. researchgate.net

Furthermore, monomers based on similar structures, such as 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, have been synthesized and utilized to create conducting polymers. researchgate.net These polymers can be produced through chemical polymerization and exhibit solubility in organic solvents, a desirable property for processing and device fabrication. researchgate.net The electrochemical behavior of these monomers can be studied using techniques like cyclic voltammetry to understand their potential for creating electroactive materials. researchgate.net

Application in Organic Electronics

The electronic properties of materials derived from N1-(2-Nitrophenyl)benzene-1,4-diamine have led to their exploration in various organic electronic devices. Its ability to facilitate charge transport and participate in charge-transfer interactions is central to these applications.

Charge Transport and Charge-Transfer Interactions

Charge transport is a fundamental process in the operation of electronic devices. The formation of charge-transfer complexes, which involves the partial transfer of electrons from a donor to an acceptor molecule, can significantly influence the conductivity of a material. nih.gov The interaction between electron donors and acceptors can lead to the formation of stable complexes with unique spectroscopic and electronic properties. mdpi.comacs.org

The degree of charge transfer in these complexes is governed by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov Even a small amount of charge transfer can be sufficient for a material to exhibit conducting properties. nih.gov The presence of both electron-donating amine groups and an electron-withdrawing nitro group in N1-(2-Nitrophenyl)benzene-1,4-diamine suggests its potential to participate in such charge-transfer interactions. aps.org

Use in Organic Light-Emitting Diodes (OLEDs)

While direct use of N1-(2-Nitrophenyl)benzene-1,4-diamine in OLEDs is not extensively documented, related triphenylamine-containing polymers have shown promise in this area. Poly(amine-imide)s containing triphenylamine (B166846) units are expected to possess valuable electro- and photochemical properties suitable for OLED applications. ntu.edu.tw These materials combine the high thermal stability of polyimides with the charge-transporting capabilities of the triphenylamine structure.

Development of Materials with Specific Optical Properties

The molecular structure of N1-(2-Nitrophenyl)benzene-1,4-diamine, particularly the presence of the nitro group, makes it a candidate for developing materials with interesting nonlinear optical (NLO) properties. Organic molecules with specific geometries and electronic characteristics are actively being researched for their potential in NLO applications. nih.gov

The nitro group is known for its strong electron-withdrawing character, which can significantly influence the electronic and optical properties of a molecule. nih.gov This can lead to a reduced energy gap and enhanced hyperpolarizability, which are desirable characteristics for NLO materials. nih.gov Highly conjugated organic dyes, which share structural similarities with derivatives of N1-(2-Nitrophenyl)benzene-1,4-diamine, have been shown to exhibit strong NLO responses. researchgate.net Computational methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new organic compounds. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N |

| Isophthaloyl chloride |

| Terephthaloyl chloride |

| 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole |

Aggregation-Induced Emission (AIE) Properties

No research data or scholarly articles were found that describe or investigate the aggregation-induced emission (AIE) properties of N1-(2-Nitrophenyl)benzene-1,4-diamine. The phenomenon of AIE, where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation, has not been documented for this specific chemical compound in the reviewed literature. Therefore, no data on its AIE characteristics, quantum yields in aggregated states, or potential applications as an AIE luminogen can be provided.

Catalysis and Organocatalysis Research Involving N1 2 Nitrophenyl Benzene 1,4 Diamine

Utilization as a Ligand in Metal-Catalyzed Reactions

While direct research on N¹-(2-Nitrophenyl)benzene-1,4-diamine as a ligand in metal-catalyzed reactions is not extensively documented, the broader class of diamine ligands is crucial in copper-catalyzed cross-coupling reactions that form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.gov The development of mild reaction conditions using catalytic amounts of copper has been significantly aided by the use of diamine-based ligands. nih.gov

A structurally related compound, N-(4-nitrobenzyl)benzene-1,2-diamine, serves as a precursor for 2-(4-nitrophenyl)-1H-benzimidazole, which acts as a ligand to form stable complexes with transition metals. nih.gov These metal complexes exhibit enhanced catalytic activity in various organic transformations. nih.gov The mono-Schiff base precursor, N-(4-nitrobenzyl)benzene-1,2-diamine, can itself act as a bidentate chelating ligand, coordinating with metal ions through its nitrogen atoms. nih.gov The presence of the electron-withdrawing nitro group can influence the electronic properties of the metal center and stabilize the metal-ligand bond. nih.gov This suggests that nitrophenyl-substituted diamines have significant potential for creating effective metal catalysts for a range of chemical reactions.

Role as a Hydrogen Bond Donor in Organocatalysis

In the realm of organocatalysis, bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile are of great interest. N¹-(2-Nitrophenyl)benzene-1,4-diamine and its analogs, particularly those built on a chiral scaffold, are designed to function as hydrogen bond donors. Bifunctional H-bond donor organocatalysts are considered the workhorses of noncovalent organocatalysis. mdpi.com

Researchers have developed bifunctional, noncovalent organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine moiety as the hydrogen bond donor. mdpi.comresearchgate.net Similarly, organocatalysts based on an (S)-quininamine scaffold have been synthesized with 1,2-benzenediamine as the hydrogen-bonding component. mdpi.comresearchgate.net In these systems, the NH groups of the diamine can form hydrogen bonds with the electrophile (e.g., a nitroalkene), activating it for nucleophilic attack. This hydrogen-bonding interaction is a key principle in many organocatalytic transformations. mdpi.com

Exploration of N¹-(2-Nitrophenyl)benzene-1,4-diamine Derivatives as Chiral Catalysts

The synthesis of chiral catalysts from nitrophenyl-diamine scaffolds has been a key area of investigation. A common strategy involves a multi-step synthesis beginning with a commercially available chiral diamine, such as (1R,2R)-cyclohexane-1,2-diamine or (S)-quininamine. mdpi.commdpi.com

A typical synthetic route involves:

Nucleophilic Aromatic Substitution: The chiral diamine is reacted with a 2-fluoronitrobenzene derivative. mdpi.commdpi.com This step introduces the nitrophenyl group onto the diamine scaffold.

Alkylation/Functionalization: The remaining primary amino group can be selectively alkylated or otherwise functionalized. mdpi.com

Reduction: The nitro group on the aromatic ring is reduced to an amino group. mdpi.com

Derivatization: The newly formed primary aromatic amino group is further functionalized through acylation, sulfonation, reductive alkylation, or arylation to create a library of diverse catalysts. mdpi.com

This modular approach allows for the creation of various catalyst subtypes from a single chiral precursor, enabling the tuning of steric and electronic properties to optimize catalytic performance. mdpi.commdpi.com For example, 24 novel organocatalysts based on (S)-quininamine and 1,2-benzenediamine hydrogen bond donors have been synthesized using this methodology. mdpi.com

Application in Asymmetric Synthesis and Enantioselective Reactions

Derivatives of nitrophenyl-diamines have been primarily tested for their efficacy in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral product selectively. The catalytic activity of these compounds has been evaluated in enantioselective reactions such as the Michael addition. mdpi.commdpi.com

Organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine and 1,2-benzenediamine have been used to catalyze the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com While these catalysts achieved high conversions (up to 93%), the enantioselectivities were modest, reaching up to 41% enantiomeric excess (ee). mdpi.com In a related study, catalysts built on an (S)-quininamine scaffold with a 1,2-benzenediamine hydrogen bond donor showed higher enantioselectivities of up to 72% ee in the same reaction, although with lower conversions. mdpi.com

Investigation of Catalytic Activity in Specific Organic Transformations (e.g., Michael Addition, Amination)

The primary organic transformation used to evaluate the catalytic activity of these nitrophenyl-diamine derivatives has been the Michael addition, a fundamental carbon-carbon bond-forming reaction. mdpi.commdpi.com

In a representative study, 32 different organocatalysts derived from (1R,2R)-N¹-(2-nitrophenyl)cyclohexane-1,2-diamine were synthesized and tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. mdpi.com The reaction was typically carried out in dichloromethane (B109758) at room temperature for 24 hours with a catalyst loading of 10 mol%. mdpi.com

The results from these studies are summarized in the table below, showcasing the performance of different catalyst subtypes.

| Catalyst Scaffold | Transformation | Nucleophile | Electrophile | Max. Conversion (%) | Max. Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|---|

| (1R,2R)-Cyclohexane-1,2-diamine | Michael Addition | Acetylacetone | trans-β-nitrostyrene | 93 | 41 | mdpi.com |

| (S)-Quininamine | Michael Addition | Acetylacetone | trans-β-nitrostyrene | 41 | 72 | mdpi.com |

While these catalysts did not outperform established bifunctional organocatalysts like thioureas and squaramides in the Michael addition model reaction, the research demonstrates the viability of 1,2-benzenediamine moieties as effective hydrogen bond donors in catalyst design. mdpi.com Further mechanistic studies and exploration of different organic transformations are needed to fully realize the potential of this class of catalysts. mdpi.com

Derivatization, Functionalization, and Structure Property Relationship Studies of N1 2 Nitrophenyl Benzene 1,4 Diamine

Synthesis of Substituted N¹-(2-Nitrophenyl)benzene-1,4-diamine Analogs

The synthesis of substituted N¹-(2-Nitrophenyl)benzene-1,4-diamine and its analogs predominantly relies on nucleophilic aromatic substitution (SNAr) reactions. A common and effective method involves the reaction of an activated nitroaromatic compound, such as 1-fluoro-2-nitrobenzene (B31998), with a suitable amine.

A prevalent two-step synthesis pathway begins with the SNAr reaction between a substituted 1-fluoro-2-nitrobenzene and a substituted benzene-1,4-diamine. mdpi.com This initial step yields an N-substituted nitroaniline intermediate. The second step typically involves the reduction of the nitro group to an amine, often achieved through catalytic hydrogenation, to produce the final diamine product. mdpi.com For instance, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been successfully prepared by reacting 1-fluoro-2-nitrobenzene with 3,5-bis(trifluoromethyl)benzylamine, followed by catalytic hydrogenation. mdpi.com

Variations of this synthetic route allow for the creation of a diverse library of derivatives. For example, reacting 4-fluoro-3-nitroaniline (B182485) with various primary or secondary amines, such as cyclohexylamine or morpholine, yields a range of N-substituted-2-nitro-p-phenylenediamines. google.com Similarly, polyfluorinated nitrobenzenes can undergo sequential and regioselective nucleophilic aromatic substitution with different amines, providing access to more complex, electron-rich nitrobenzene (B124822) derivatives. researchgate.net This modular approach allows for the introduction of a wide variety of substituents on both aromatic moieties, enabling systematic studies of structure-property relationships.

Strategies for Modifying the Benzene-1,4-diamine Core

Once the core N¹-(2-Nitrophenyl)benzene-1,4-diamine structure is synthesized, the benzene-1,4-diamine moiety offers a reactive handle for further functionalization, particularly at the primary amino group. A suite of chemical transformations can be employed to introduce new functional groups, thereby altering the molecule's steric and electronic properties.

Common derivatization strategies for the primary aromatic amine include:

Acylation: Reaction with acid chlorides or anhydrides introduces amide functionalities. This has been demonstrated in the synthesis of N,N'-(4-nitro-1,2-phenylene)diamide derivatives from 4-nitro-1,2-phenylenediamine and various carboxylic acid derivatives. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. mdpi.com

Alkylation and Arylation: The amino group can be further substituted through reductive alkylation using aldehydes or through arylation reactions. mdpi.com

Thiourea (B124793) Formation: The synthesis of bis-acyl-thiourea derivatives from 4-nitrobenzene-1,2-diamine showcases another route for modification, where the amine reacts with an acyl isothiocyanate intermediate. mdpi.com

These post-synthesis modifications are crucial for building complex molecular architectures and for developing bifunctional molecules, such as organocatalysts, where specific functional groups are required for activity. mdpi.com

Introduction of Different Functional Groups to the Nitrophenyl Moiety

Examples of functional groups introduced onto the nitrophenyl ring include:

Halogens: Chloro and other halogen groups can be incorporated. acs.org

Cyano and Thiocyanato Groups: A cyano group can be present in place of a second nitro group, or a thiocyanato group can be added via mechanochemical C-H functionalization of a 2-nitroaniline precursor. acs.orgnih.gov

Sulfonyl Groups: A methylsulfonyl group can be introduced in place of a nitro group, significantly altering the molecular conformation. nih.govbeilstein-journals.org

Alkyl and Phenyl Groups: These groups can be incorporated to modify the steric and electronic landscape of the nitrophenyl moiety. acs.orgnih.gov

The introduction of these varied functional groups allows for a systematic investigation into how electron-donating and electron-withdrawing substituents on the nitrophenyl ring influence the properties and interactions of the entire molecule. nih.govacs.org

Influence of Substituents on Molecular Conformation and Electronic Structure

The introduction of substituents to either the benzene-1,4-diamine core or the nitrophenyl moiety has a profound impact on the molecular conformation and electronic structure of N¹-(2-Nitrophenyl)benzene-1,4-diamine derivatives. Even modest changes in functionalization can lead to significant differences in the molecule's three-dimensional shape and electron distribution. nih.gov

Substituents directly influence the π-electron system of the aromatic rings. The presence of strong electron-donating groups (e.g., -NH₂) or electron-withdrawing groups (e.g., -NO₂) can dramatically alter the π-electron delocalization and aromaticity of the rings. researchgate.netresearchgate.net Quantum chemical modeling shows that strong resonance interactions occur between electron-donating substituents and the nitro group, particularly when they are in a para position relative to each other, which affects the aromatic character of the ring. researchgate.net

| Substituent and Position | Observed Influence | Reference |

|---|---|---|

| -SO₂CH₃ (4-position on nitrophenyl) | Induces a 'gauche' conformation, making arene rings nearly perpendicular. | nih.gov |

| -CN (2-position on nitrophenyl) | Eliminates the possibility of an intramolecular N-H···O hydrogen bond that is present with a 2-nitro group. | nih.gov |

| Electron-donating groups (general) | Engage in strong π-electron interactions with the nitro group via resonance, affecting ring aromaticity. | researchgate.netresearchgate.net |

| Electron-withdrawing groups (general) | Affects the HOMO-LUMO energy gap and dipole moment of the molecule. | sid.ir |

Design Principles for Tailoring Reactivity and Selectivity via Structural Modifications

The rational design of N¹-(2-Nitrophenyl)benzene-1,4-diamine derivatives with specific reactivity and selectivity hinges on a deep understanding of structure-activity relationships (SAR). By correlating structural modifications with changes in chemical or biological activity, principles can be derived to guide the synthesis of new analogs with improved properties. nih.gov